

Application Notes and Protocols for BMS Compounds in Immunology Research

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Compound of Interest		
Compound Name:	BMS961	
Cat. No.:	B15545142	Get Quote

A Note on Nomenclature: The query "**BMS961**" is ambiguous and points to two distinct therapeutic agents developed by Bristol Myers Squibb with significant applications in immunology research. This document provides detailed information for both:

- BMS-986165 (Deucravacitinib): A first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).
- BMS-986016 (Relatlimab): A human monoclonal antibody that blocks the lymphocyteactivation gene 3 (LAG-3) immune checkpoint.

These application notes are intended for researchers, scientists, and drug development professionals.

Part 1: BMS-986165 (Deucravacitinib) - A Selective TYK2 Inhibitor

Introduction and Mechanism of Action

Deucravacitinib (BMS-986165) is a highly selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to the conserved active site of the kinase domain, deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This unique mechanism locks the enzyme in an inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1]

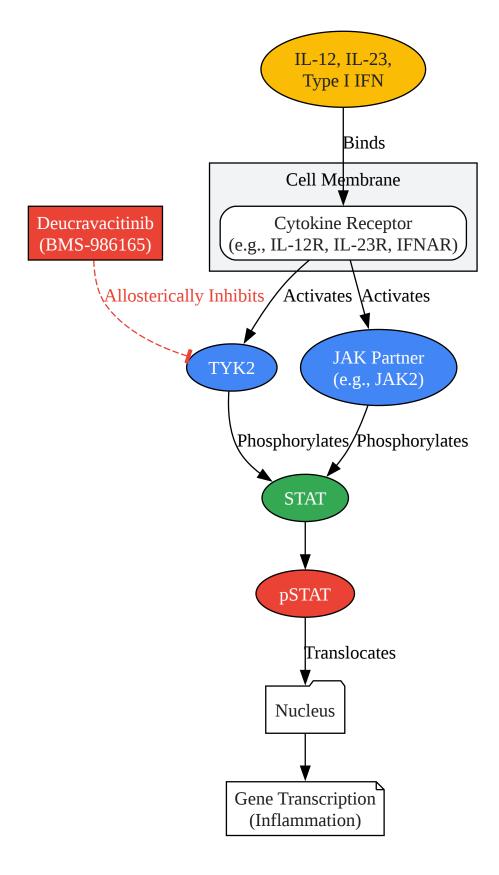




TYK2 is a key mediator of signaling for cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[3][4] By inhibiting TYK2, deucravacitinib effectively blocks these pro-inflammatory signaling pathways.[1]

Signaling Pathway





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Caption: TYK2 signaling pathway and allosteric inhibition by deucravacitinib.



Quantitative Data

Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165)

Assay Type	Target/Pathway	IC50/Ki Value	Reference
Binding Assay (Ki)	TYK2 Pseudokinase (JH2) Domain	0.02 nM	[5]
Probe Displacement Assay (IC50)	TYK2	0.2 nM	[6]
Cellular Signaling Assay (IC50)	IL-12, IL-23, and IFN- α signaling	2-14 nM	[5]
Human Whole Blood Assay (IC50)	IFNα-induced signaling	13 nM	[5]
Cellular Signaling Assay (Selectivity)	JAK1/3-dependent signaling	~200-fold less potent than TYK2	[5]
Cellular Signaling Assay (Selectivity)	JAK2-dependent signaling	>3,000-fold less potent than TYK2	[5]

Table 2: Preclinical Efficacy of Deucravacitinib (BMS-986165) in Mouse Models

Model	Key Findings	Reference
NZB/W Lupus-Prone Mice	Dose-dependently protected from nephritis and reduced expression of Type I IFN-dependent genes.	[5]
Anti-CD40-Induced Colitis	Provided protection against weight loss and histologically evident colitis.	[5]
IL-23-Induced Psoriasis Model	Dose-dependently reduced acanthosis.	[7]



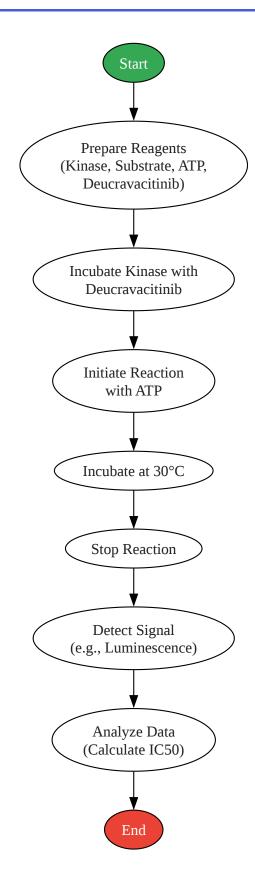
Table 3: Clinical Efficacy of Deucravacitinib (BMS-986165) in Psoriatic Arthritis (Phase 2)

Endpoint (Week 16)	Placebo (n=66)	Deucravacit inib 6 mg QD (n=70)	Deucravacit inib 12 mg QD (n=67)	p-value vs Placebo	Reference
ACR 20 Response	31.8%	52.9%	62.7%	p=0.0134 (6mg), p=0.0004 (12mg)	[3]

Experimental Protocols

1.4.1 In Vitro TYK2 Kinase Assay (Biochemical)





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Caption: Workflow for a biochemical kinase assay.



- Objective: To determine the IC50 value of Deucravacitinib against purified TYK2 enzyme.
- Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.[8]

Materials:

- Recombinant human TYK2 enzyme
- Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
- Deucravacitinib
- ATP
- Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
- Detection reagent (e.g., Kinase-Glo®)
- 96-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.
- Add the inhibitor solution to the wells of a 96-well plate. Include a "no inhibitor" control and a "no enzyme" blank.
- Add the TYK2 enzyme and substrate mixture to all wells except the blank.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP to all wells.

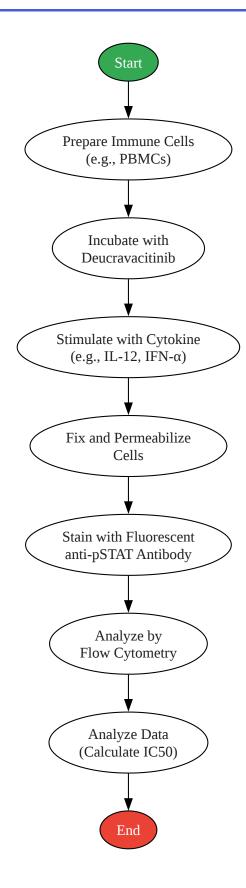
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- Incubate the plate at 30°C for 30-60 minutes.
- Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value using non-linear regression analysis.
- 1.4.2 Cellular Phospho-STAT Assay (Flow Cytometry)





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Caption: Workflow for a cellular phospho-STAT assay.



- Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation in immune cells.
- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in whole blood or isolated immune cells. The phosphorylation of STAT proteins is then measured by flow cytometry.[8]
- Materials:
 - Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
 - Deucravacitinib
 - Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3)
 - Fixation buffer
 - Permeabilization buffer
 - Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTAT5)
 - Flow cytometer
- Procedure:
 - Aliquot whole blood or PBMCs into a 96-well plate.
 - Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.
 - Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.
 - Fix the cells by adding a fixation buffer.
 - Permeabilize the cells using a permeabilization buffer.
 - Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.
 - Wash the cells and acquire data on a flow cytometer.



- Gate on the cell population of interest and determine the median fluorescence intensity (MFI) of the phospho-STAT signal.
- Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.

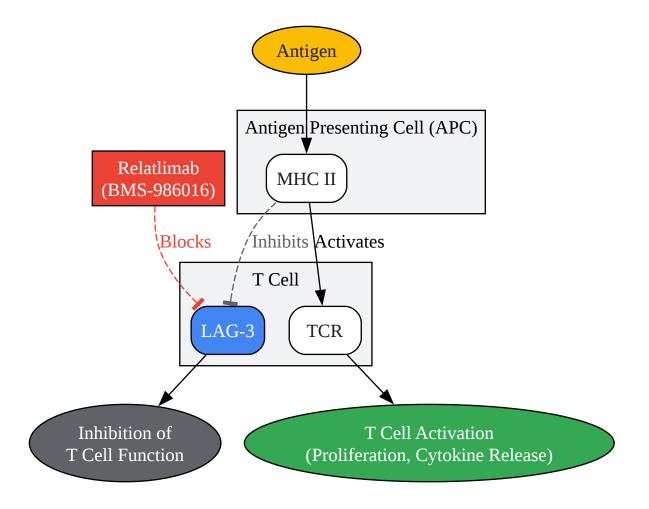
Part 2: BMS-986016 (Relatlimab) - A LAG-3 Blocking Antibody

Introduction and Mechanism of Action

Relatlimab (BMS-986016) is a human IgG4 monoclonal antibody that targets the immune checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[9] LAG-3 is expressed on activated T cells and is a negative regulator of T-cell proliferation and cytokine production.[9] Relatlimab binds to LAG-3 and blocks its interaction with its ligands, primarily Major Histocompatibility Complex (MHC) Class II molecules and Fibrinogen-like protein 1 (FGL1).[9] [10] This blockade removes the inhibitory signal, thereby enhancing T-cell proliferation and effector function, leading to an anti-tumor immune response.[9]

Signaling Pathway





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Caption: LAG-3 signaling pathway and its blockade by Relatlimab.

Quantitative Data

Table 4: In Vitro Activity of Relatlimab (BMS-986016)



Assay Type	Target/Interaction	EC50/IC50 Value	Reference
ELISA Binding (EC50)	Human LAG-3	0.49 nM	[11]
Blocking Assay (IC50)	LAG-3/MHC II Interaction	0.67 nM	[12]
Blocking Assay (IC50)	LAG-3/FGL1 Interaction	0.019 nM	[12]
T-cell Hybridoma Assay (IC50)	Reversal of LAG-3- mediated inhibition	1.05 nM	[12]
Primary T Cell Binding (EC50)	Activated Human CD4+ T cells	0.11 nM	[12]

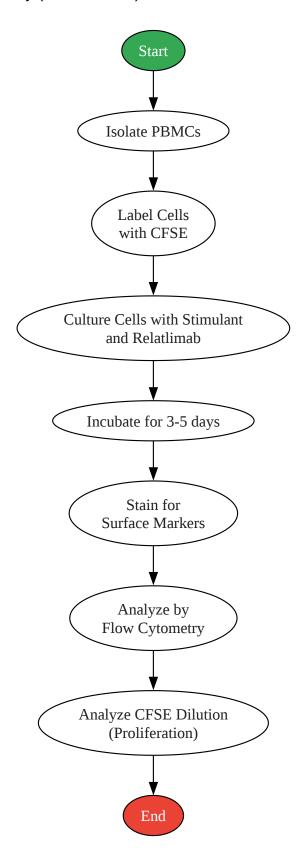
Table 5: Clinical Efficacy of Relatlimab in Combination with Nivolumab in Advanced Melanoma (RELATIVITY-047 Trial)

Endpoint	Nivolumab Monotherap y (n=359)	Relatlimab + Nivolumab (n=355)	Hazard Ratio (95% CI)	p-value	Reference
Median Progression- Free Survival	4.6 months	10.1 months	0.75 (0.62 - 0.92)	0.006	[13]
12-month Progression- Free Survival Rate	36.0%	47.7%	-	-	[13]
Objective Response Rate	33.7%	43.7%	-	-	[14]
Median Overall Survival	34.1 months	51.0 months	0.80 (0.66 - 0.99)	-	[14]



Experimental Protocols

2.4.1 T-Cell Proliferation Assay (CFSE-based)





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Caption: Workflow for a CFSE-based T-cell proliferation assay.

- Objective: To assess the effect of Relatlimab on T-cell proliferation.
- Principle: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a
 fluorescent dye that is equally distributed between daughter cells upon cell division. A
 decrease in CFSE fluorescence intensity indicates cell proliferation.
- Materials:
 - Human PBMCs
 - CFSE dye
 - T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
 - Relatlimab and isotype control antibody
 - Complete RPMI-1640 medium
 - Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
 - Flow cytometer
- Procedure:
 - Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.
 - Label the PBMCs with CFSE according to the manufacturer's protocol.
 - Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell stimulant.
 - Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
 - Incubate the plate for 3-5 days at 37°C in a humidified incubator.

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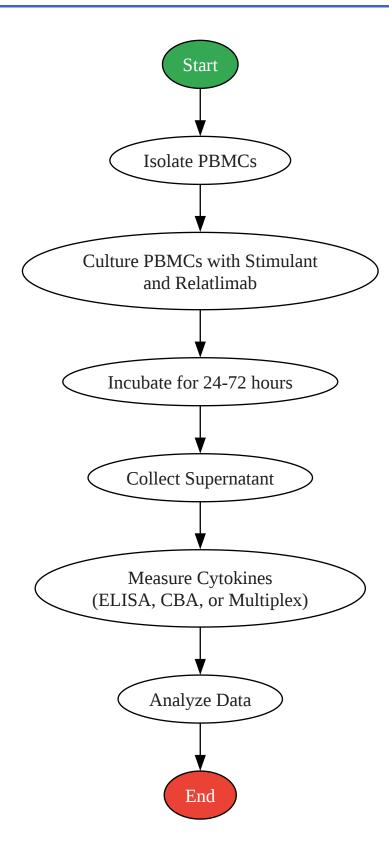




- Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
- Analyze the cells by flow cytometry.
- Gate on the T-cell populations (e.g., CD4+ or CD8+) and analyze the CFSE fluorescence histogram to determine the percentage of proliferating cells.

2.4.2 Cytokine Release Assay





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Caption: Workflow for a cytokine release assay.



- Objective: To measure the effect of Relatlimab on the production of cytokines by stimulated T-cells.
- Principle: PBMCs are stimulated to produce cytokines in the presence of Relatlimab. The
 concentration of cytokines in the culture supernatant is then quantified using methods such
 as ELISA or multiplex bead-based assays.
- Materials:
 - Human PBMCs
 - T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, PHA, or a specific antigen)
 - Relatlimab and isotype control antibody
 - Complete RPMI-1640 medium
 - Cytokine detection kit (e.g., ELISA or multiplex assay for IFN-γ, IL-2, TNF-α)
- Procedure:
 - Isolate PBMCs from healthy donor blood.
 - Culture the PBMCs in a 96-well plate with a T-cell stimulant.
 - Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
 - Incubate the plate for 24-72 hours at 37°C.
 - Centrifuge the plate and collect the culture supernatant.
 - Measure the concentration of the desired cytokines in the supernatant using an appropriate assay according to the manufacturer's instructions.
 - Analyze the data to determine the effect of Relatlimab on cytokine production.



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